N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the reaction of 3-ethylphenylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H32N2O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[1-(3-ethylanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O2/c1-5-16-7-6-8-18(13-16)22-21(25)19(14(2)3)23-20(24)17-11-9-15(4)10-12-17/h6-8,13-15,17,19H,5,9-12H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
OEEUDXNMUZTEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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